

# Application Notes & Protocols: NMR and Mass Spectrometry of 2-Methylquinazolin-4-ol

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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of **2-methylquinazolin-4-ol** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Introduction to 2-Methylquinazolin-4-ol

**2-Methylquinazolin-4-ol** is a heterocyclic organic compound with the molecular formula  $C_9H_8N_2O[1][2]$ . It belongs to the quinazolinone class of molecules, which are known for their broad range of biological activities and are a common scaffold in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. NMR and MS are powerful analytical techniques for the unambiguous identification and characterization of this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei within a molecule. For **2-methylquinazolin-4-ol**, <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR are essential for structural confirmation.

### **NMR Data Summary**



The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for **2-methylquinazolin-4-ol**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Data for **2-Methylquinazolin-4-ol** (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.10	broad singlet	-	1H	N-H
8.08	doublet	8.0	1H	Ar-H
7.76	triplet	7.6	1H	Ar-H
7.57	doublet	8.0	1H	Ar-H
7.44	triplet	7.4	1H	Ar-H
2.36	singlet	-	3H	-СНз

Data sourced

from The Royal

Society of

Chemistry.[3]

Table 2: <sup>13</sup>C NMR Data for **2-Methylquinazolin-4-ol** (100 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ) ppm	Assignment		
161.7	C=O		
154.2	C-N		
148.9	Ar-C		
134.2	Ar-CH		
126.5	Ar-CH		
125.8	Ar-CH		
125.6	Ar-CH		
120.6	Ar-C		
21.4	-CH₃		
Data sourced from The Royal Society of Chemistry.[3]			

## **Experimental Protocol for NMR Analysis**

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-methylquinazolin-4-ol** for structural verification.

#### Materials:

- 2-methylquinazolin-4-ol sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

#### Procedure:



#### Sample Preparation:

- Accurately weigh approximately 5-10 mg of the 2-methylquinazolin-4-ol sample.
- Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
- Gently vortex the vial to ensure complete dissolution.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- NMR Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- Data Acquisition:
  - ¹H NMR:
    - Acquire a standard one-dimensional proton spectrum.
    - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
  - ¹³C NMR:
    - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
    - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

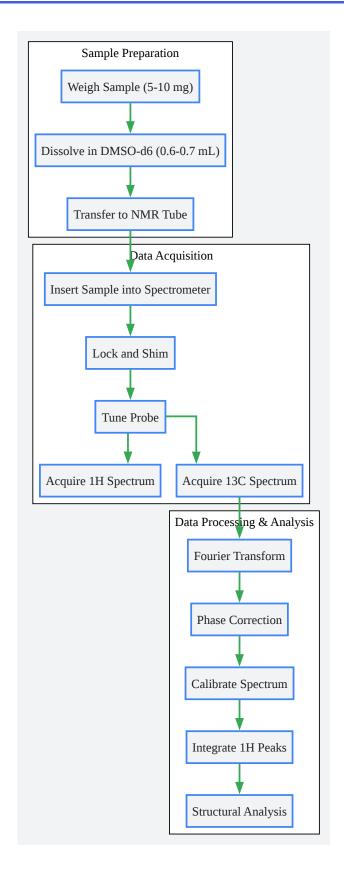
## Methodological & Application





- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.





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Caption: Experimental workflow for NMR analysis.



## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

## **Mass Spectrometry Data Summary**

Table 3: Mass Spectrometry Data for 2-Methylquinazolin-4-ol

Parameter	Value	Technique
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	-
Molecular Weight	160.17 g/mol	-
Molecular Ion [M]+	m/z 160	GC-MS (EI)[1][2]
Protonated Molecule [M+H]+	m/z 161.071	LC-MS (ESI)[1]

## **Experimental Protocols for Mass Spectrometry**

Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-methylquinazolin-4-ol** using electron ionization (EI).

#### Materials:

- 2-methylquinazolin-4-ol sample
- Volatile organic solvent (e.g., methanol, dichloromethane)
- · GC vial with a septum cap

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.



- GC-MS Instrument Setup:
  - Set the GC inlet temperature (e.g., 250 °C).
  - Use a suitable capillary column (e.g., DB-5ms).
  - Program the oven temperature ramp (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).
  - Set the MS transfer line temperature (e.g., 280 °C).
  - Set the ion source temperature (e.g., 230 °C).
- Data Acquisition:
  - $\circ$  Inject 1 µL of the sample solution into the GC.
  - Acquire mass spectra in the range of m/z 40-400.
  - Use a standard electron ionization energy of 70 eV.
- Data Analysis:
  - Identify the peak corresponding to 2-methylquinazolin-4-ol in the total ion chromatogram (TIC).
  - Analyze the mass spectrum for this peak to identify the molecular ion (M+) and major fragment ions.

Protocol 3.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the protonated molecule [M+H]+.

#### Materials:

- 2-methylquinazolin-4-ol sample
- LC-MS grade solvents (e.g., acetonitrile, water)
- Formic acid

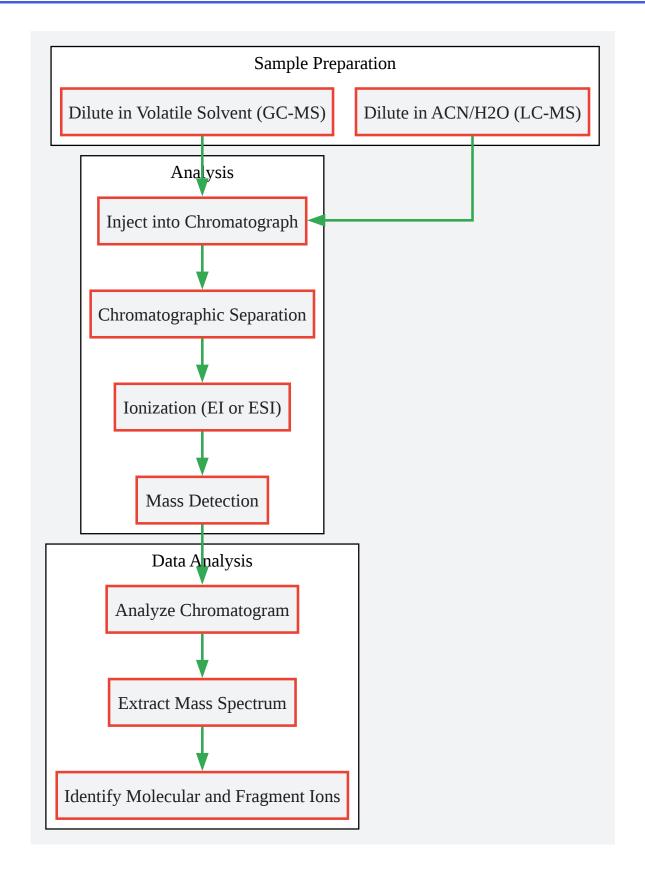


• LC vial

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
- LC-MS Instrument Setup:
  - Use a suitable C18 column.
  - Set up a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  - Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode.
- Data Acquisition:
  - $\circ$  Inject 5-10 µL of the sample solution.
  - Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).
- Data Analysis:
  - Extract the mass spectrum for the chromatographic peak of the compound.
  - Identify the [M+H]+ ion and determine its accurate mass.





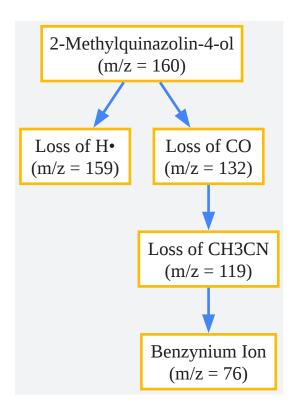
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Caption: General experimental workflow for MS analysis.



## **Mass Spectrometry Fragmentation Pathway**

Under electron ionization (EI) at 70 eV, the molecular ion of **2-methylquinazolin-4-oI** is formed at m/z 160. This ion can undergo fragmentation to produce characteristic fragment ions, aiding in its identification.



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Caption: Proposed fragmentation of 2-methylquinazolin-4-ol.

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#### References

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